molecular formula C19H24N8O B5623952 3-(3-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-oxopropyl)pyridine

3-(3-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-oxopropyl)pyridine

Cat. No. B5623952
M. Wt: 380.4 g/mol
InChI Key: RGWVOOGLAAMOEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the chemical structure of interest often involves multi-step processes, including etherification, hydrazonation, cyclization, and reduction. For example, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole through a four-step process resulted in an overall yield of 39%, showcasing the complexity of synthesizing such compounds (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure analysis of compounds with similar structural elements involves advanced techniques like DFT calculations and X-ray diffraction. For instance, the molecular structures of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate and related compounds were analyzed using DFT calculations, indicating higher stability of the hydrazone tautomers (Zhang et al., 2019).

Chemical Reactions and Properties

Chemical reactions, such as ring-opening reactions of tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts with tertiary amines, demonstrate the complex reactivity of these compounds. These reactions can lead to the formation of various derivatives, highlighting the versatility and reactivity of the core structure (Jones & Phipps, 1976).

Safety and Hazards

The safety and potential hazards of 1,2,4-triazole derivatives depend on their specific structure and the conditions under which they are used. Some of these compounds have been evaluated for their cytotoxicity against normal cell lines and have shown proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

1-[4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-3-pyridin-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-25-17(12-27-14-21-13-22-27)23-24-19(25)16-6-9-26(10-7-16)18(28)5-4-15-3-2-8-20-11-15/h2-3,8,11,13-14,16H,4-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWVOOGLAAMOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)CCC3=CN=CC=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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